molecular formula C26H23ClN2O7S B11628339 methyl 2-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11628339
M. Wt: 543.0 g/mol
InChI Key: SRVUSSNAAWNVHN-XUTLUUPISA-N
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Description

Methyl 2-[3-(4-chlorobenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, including a thiazole ring, a pyrrole ring, and various substituents, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(4-chlorobenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(4-chlorobenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols or reduce other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound’s unique structure suggests potential pharmacological activity, making it a candidate for drug development and therapeutic research.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.

Mechanism of Action

The mechanism by which methyl 2-[3-(4-chlorobenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[3-(4-chlorobenzoyl)-2-(4-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but lacks the ethoxy group.

    Methyl 2-[3-(4-bromobenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but has a bromine substituent instead of chlorine.

Uniqueness

The presence of the 4-ethoxy-3-methoxyphenyl group and the specific arrangement of functional groups in methyl 2-[3-(4-chlorobenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate makes it unique compared to similar compounds. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H23ClN2O7S

Molecular Weight

543.0 g/mol

IUPAC Name

methyl 2-[(3E)-3-[(4-chlorophenyl)-hydroxymethylidene]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H23ClN2O7S/c1-5-36-17-11-8-15(12-18(17)34-3)20-19(21(30)14-6-9-16(27)10-7-14)22(31)24(32)29(20)26-28-13(2)23(37-26)25(33)35-4/h6-12,20,30H,5H2,1-4H3/b21-19+

InChI Key

SRVUSSNAAWNVHN-XUTLUUPISA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC

Origin of Product

United States

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